molecular formula C22H20FN3O4 B2671665 N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide CAS No. 877657-55-1

N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

Cat. No.: B2671665
CAS No.: 877657-55-1
M. Wt: 409.417
InChI Key: FOAVPNACIYJNKF-UHFFFAOYSA-N
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Description

N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetamide is a complex organic compound that features a benzofuro[3,2-d]pyrimidine core. This structure is notable for its potential applications in medicinal chemistry due to its unique pharmacological properties. The presence of the fluorophenyl group and the diethylacetamide moiety contributes to its distinct chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a fluorophenyl halide reacts with the benzofuro[3,2-d]pyrimidine intermediate.

    Attachment of the Diethylacetamide Moiety: This step usually involves the acylation of the intermediate compound with diethylamine and an appropriate acylating agent, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors where the compound binds and modulates their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the benzofuro[3,2-d]pyrimidine core could interact with active sites or allosteric sites of proteins.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-2-[3-(4-fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetamide
  • N,N-diethyl-2-[3-(4-chlorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetamide

Uniqueness

N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability and bioavailability, making this compound potentially more effective in therapeutic applications compared to its analogs with different substituents.

benzofuro[3,2-d]pyrimidin-1-yl]acetamide, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

877657-55-1

Molecular Formula

C22H20FN3O4

Molecular Weight

409.417

IUPAC Name

N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H20FN3O4/c1-3-24(4-2)18(27)13-25-19-16-7-5-6-8-17(16)30-20(19)21(28)26(22(25)29)15-11-9-14(23)10-12-15/h5-12H,3-4,13H2,1-2H3

InChI Key

FOAVPNACIYJNKF-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)F)OC4=CC=CC=C42

solubility

not available

Origin of Product

United States

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